![molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5](/img/structure/B1214698.png)
Imidazo[1,5-a]pyridine
Overview
Description
Imidazo[1,5-a]pyridine is a significant aromatic heterocyclic compound known for its unique chemical structure and versatility. The this compound nucleus is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, which imparts distinct chemical and physical properties .
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine can be achieved through several methodologies:
Cyclocondensation Reactions: This method involves the condensation of 2-aminomethylpyridines with aldehydes or ketones under acidic or basic conditions.
Cycloaddition Reactions: These reactions typically involve the addition of nitriles to 2-aminopyridines, followed by cyclization.
Oxidative Cyclization: This method employs oxidizing agents to facilitate the cyclization of 2-aminopyridines with aldehydes or ketones.
Transannulation Reactions: These reactions involve the transformation of existing heterocycles into this compound through ring expansion or contraction.
Industrial production methods often utilize one-pot synthesis techniques, which offer the advantages of mild reaction conditions, high atom utilization, and the use of readily available starting materials .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Common reagents used in these reactions include aldehydes, ketones, nitriles, oxidizing agents, and reducing agents . The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,5-a]pyridine derivatives have garnered attention for their diverse biological activities. They are known to exhibit:
- Antiviral Activity : Compounds in this class have shown effectiveness against various viral infections, making them candidates for antiviral drug development .
- Antibacterial and Antifungal Properties : Research indicates that this compound derivatives possess significant antibacterial and antifungal activities, suggesting their potential as new therapeutic agents in treating infections .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation, contributing to their potential use in treating inflammatory diseases .
Case Study: Zolpidem
Zolpidem, a well-known sleep aid, is an this compound derivative. Its mechanism involves selective modulation of GABA receptors, highlighting the pharmacological potential of this compound class in neuropharmacology .
Materials Science
This compound compounds are also significant in materials science due to their luminescent properties.
- Fluorescent Probes : Recent studies have developed this compound-based fluorescent probes that demonstrate high solvatochromic behavior. These probes are suitable for membrane imaging applications due to their ability to intercalate into lipid bilayers effectively .
Data Table: Fluorescent Properties of this compound Probes
Compound | Solvatochromic Behavior | Emission Wavelength (nm) | Lifetime (ns) |
---|---|---|---|
Probe 1 | High | 475 | 5.8 |
Probe 2 | Moderate | 450 | 4.6 |
Probe 3 | High | 500 | 6.0 |
Bioimaging Applications
The unique optical characteristics of this compound make it suitable for bioimaging techniques.
- Near-Infrared Fluorescent Probes : A study demonstrated the development of a mitochondria-targeted near-infrared probe based on this compound, which showed effective imaging capabilities in living organisms. The probe exhibited ultra-large Stokes shifts and was able to monitor specific biochemical changes in real-time within biological systems .
Case Study: NIR Fluorescent Imaging
The application of this compound in near-infrared fluorescent imaging has been proven effective in vivo. The probe's design allows for real-time monitoring of sulfite levels in biological samples, showcasing its utility in biochemical analysis and diagnostics .
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry.
- Metal Complexes : The compound can form stable complexes with various metals, enhancing the properties of these metal complexes for use in catalysis and material synthesis. The ability to modify the imidazo structure allows for tuning the electronic properties of the resulting complexes, making them valuable in various applications from catalysis to sensor technology .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine derivatives varies depending on their specific application:
Biological Activity: These compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Optoelectronic Applications: In optoelectronic devices, this compound derivatives function as fluorophores or chelating ligands, contributing to the development of sensors and imaging agents.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Imidazo[1,5-a]pyridine is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a larger family of imidazopyridines, which are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of an imidazole ring fused with a pyridine ring. The unique structure of this compound allows for various interactions with biological macromolecules, contributing to its pharmacological properties.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | CHN |
Molecular Weight | 134.15 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated novel this compound-PBD conjugates for their antitumor activity against breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited significant cytotoxic effects and induced apoptosis through the activation of p53 and related pathways .
Antimicrobial Properties
This compound derivatives also demonstrate broad-spectrum antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various in vitro and in vivo studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in conditions like arthritis .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective effects. Studies suggest that certain derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo ring can significantly influence the pharmacological properties.
Table 2: SAR Insights for this compound Derivatives
Modification Position | Effect on Activity |
---|---|
2-Position | Enhances anticancer activity |
4-Position | Increases antimicrobial potency |
7-Position | Improves anti-inflammatory effects |
Case Study 1: Antitumor Activity
In a recent study published in Molecules, researchers synthesized several this compound derivatives and assessed their antitumor efficacy against MCF-7 cells. The study found that specific derivatives not only inhibited cell proliferation but also induced apoptosis through G2/M phase arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine derivatives, and how do reaction conditions influence yield and selectivity?
- Answer: The synthesis of this compound derivatives often involves cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents (e.g., nitroalkanes) or multicomponent reactions using aldehydes and DMF. Yield and selectivity depend on reagent choice, solvent polarity, temperature, and catalysts. For example, room-temperature reactions with ninhydrin yield bis-adducts with 63% efficiency, while electrophilic activation of nitroalkanes improves regioselectivity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing novel this compound derivatives?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR elucidate substituent positions. Single-crystal X-ray diffraction is critical for resolving stereochemistry and intermolecular interactions (e.g., π-stacking). These methods were validated in structural studies of 2,2′-(this compound-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .
Q. How does substituent positioning on the this compound core affect pharmacological activity?
- Answer: Substituents at the 1- and 3-positions modulate interactions with biological targets. For instance, electron-withdrawing groups at these positions enhance anxiolytic or antibacterial activity, as seen in derivatives like Zolpidem and Alpidem. Meta-substitution often improves binding affinity compared to para-substitution due to steric and electronic effects .
Q. What are the key considerations when designing in vitro assays to evaluate the antibacterial properties of this compound compounds?
- Answer: Use standardized protocols for minimum inhibitory concentration (MIC) determination against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and validate results with dose-response curves and cytotoxicity assays (e.g., Vero cell line) to exclude non-specific toxicity .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives using electrophilic reagents?
- Answer: Regioselectivity is influenced by the electronic nature of the electrophile and steric hindrance. For example, cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes favors C-1 functionalization under mild conditions. Computational modeling (e.g., DFT) can predict reactive sites to guide reagent selection .
Q. What strategies are effective for resolving contradictory biological activity data in this compound pharmacological studies?
- Answer: Combine structure-activity relationship (SAR) analysis with molecular docking to identify critical binding motifs. For example, discrepancies in antiviral vs. antibacterial activity may arise from differential membrane permeability, which can be assessed via logP calculations or cellular uptake assays .
Explain the role of C-H functionalization in the synthesis of sulfenylated Imidazo[1,5-a]pyridines and its advantages over traditional methods.
- Answer: Metal-free iodine/TBHP-mediated C-H sulfenylation enables direct introduction of sulfur groups without pre-functionalization. This one-pot multicomponent reaction avoids toxic metal catalysts and achieves high yields (up to 85%) under mild conditions, enhancing scalability and sustainability .
Q. How can computational methods like TD-DFT aid in understanding the photophysical properties of this compound-based luminescent complexes?
- Answer: Time-dependent density functional theory (TD-DFT) models excited-state transitions, explaining large Stokes shifts (~100 nm) and dual emission in Re(I) complexes. This hybrid experimental-computational approach correlates ligand substituents (e.g., pyridyl groups) with emission quantum yields, guiding the design of blue-emitting materials .
Q. What methodologies are recommended for analyzing structural ambiguities in this compound derivatives with similar spectroscopic profiles?
- Answer: Employ X-ray crystallography to resolve isomeric or polymorphic forms. For example, intermolecular C–H⋯N and π–π interactions in this compound crystals differentiate stacking patterns from imidazo[1,2-a]pyridine analogs, clarifying structural assignments .
Q. How should researchers interpret cytotoxicity data from this compound derivatives tested across multiple cell lines?
- Answer: Normalize data to vehicle controls and calculate selectivity indices (e.g., IC ratios between cancerous vs. non-cancerous cells). For instance, compound 10a showed low cytotoxicity in HepG2 (IC = 18 μM) but high toxicity in Vero cells (IC = 76 μM), suggesting selective antiproliferative effects requiring further mechanistic validation .
Q. Methodological Tables
Table 1: Key Synthetic Strategies for this compound Derivatives
Table 2: Cytotoxicity Profiles of Selected this compound Derivatives (IC, μM)
Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero |
---|---|---|---|---|---|
10a | 20 | 18 | 21 | 16 | 76 |
10b | 14 | 15 | 16 | 14 | 14 |
10i | 17 | 16 | 16 | 16 | 16 |
Data adapted from |
Properties
IUPAC Name |
imidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANUKZDKDKBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297970 | |
Record name | Imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-47-5 | |
Record name | Imidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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